molecular formula C10H12N2O3 B2380113 1-(2-Furoyl)piperidin-4-one oxime CAS No. 923232-91-1

1-(2-Furoyl)piperidin-4-one oxime

Cat. No.: B2380113
CAS No.: 923232-91-1
M. Wt: 208.217
InChI Key: GLQFXTZMGLKXKA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-furoyl)piperidin-4-one oxime typically involves the reaction of 1-(2-furoyl)piperidin-4-one with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Furoyl)piperidin-4-one oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxime-N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Furoyl)piperidin-4-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-furoyl)piperidin-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2-Furoyl)piperidin-4-one oxime can be compared with other piperidin-4-one oxime derivatives, such as:

  • 1,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
  • 3,3-Dimethyl-2,6-diphenyl piperidin-4-one oxime
  • 3-Isopropyl-2,6-diphenyl piperidin-4-one oxime

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

furan-2-yl-(4-hydroxyiminopiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFXTZMGLKXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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